TAS4464

Übersicht

Beschreibung

TAS4464 ist ein hochpotenter und selektiver Inhibitor des NEDD8-aktivierenden Enzyms. Diese Verbindung hat in verschiedenen Krebsmodellen eine signifikante Antitumoraktivität gezeigt, indem sie den Neddylierungsweg unterdrückt, der für das Wachstum und das Überleben von Krebszellen entscheidend ist .

Wirkmechanismus

Target of Action

TAS4464 is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE) . NAE is an essential E1 enzyme of the NEDD8 conjugation (neddylation) pathway, which controls cancer cell growth and survival through activation of cullin-RING ubiquitin ligase complexes (CRL) .

Mode of Action

This compound selectively inhibits NAE relative to other E1 enzymes such as the ubiquitin-activating enzyme (UAE) and SUMO-activating enzyme (SAE) . The inhibition of NAE by this compound leads to the suppression of cullin neddylation, which subsequently induces the accumulation of CRL substrates such as CDT1, p27, and phosphorylated IκBα in human cancer cell lines .

Biochemical Pathways

This compound affects both the intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation . In each apoptotic pathway, this compound induces the mRNA transcription of the intrinsic proapoptotic factor NOXA and decreases that of the extrinsic antiapoptotic factor c-FLIP . The signaling pathway of the CRL substrate c-Myc is enriched after this compound treatment .

Pharmacokinetics

A first-in-human phase 1 study of this compound in patients with advanced solid tumors has been conducted . The study investigated the maximum tolerated dose (MTD) of this compound using an accelerated titration design .

Result of Action

This compound has shown antitumor activity in diverse cancer models . It induces apoptotic cell death in various acute myeloid leukemia (AML) cell lines . This compound treatment results in the activation of both the caspase-9-mediated intrinsic apoptotic pathway and caspase-8-mediated extrinsic apoptotic pathway in AML cells . This leads to complete tumor remission in a human AML xenograft model .

Action Environment

The action of this compound can be influenced by environmental factors such as liver function. Abnormal liver function test (LFT) changes were the most common treatment-related adverse events in a phase 1 study . These effects were dose-dependent but considered reversible . Further evaluation of the mechanism of NEDD8-activating enzyme inhibitor-induced abnormal liver function is required .

Biochemische Analyse

Biochemical Properties

TAS4464 inhibits the NEDD8 conjugation (neddylation) pathway, which controls cancer cell growth and survival through the activation of cullin-RING ubiquitin ligase complexes (CRLs) . By inhibiting NAE, this compound leads to the inactivation of CRLs and the subsequent accumulation of its substrate proteins .

Cellular Effects

This compound has been shown to induce apoptotic cell death in various acute myeloid leukemia (AML) cell lines . It also has widespread antiproliferative activity not only for cancer cell lines, but also for patient-derived tumor cells .

Molecular Mechanism

This compound’s mechanism of action involves the inhibition of NAE, leading to the inactivation of CRLs and the accumulation of its substrate proteins . This results in the activation of both the caspase-9-mediated intrinsic apoptotic pathway and the caspase-8-mediated extrinsic apoptotic pathway in AML cells .

Temporal Effects in Laboratory Settings

The antiproliferative effects of this compound increase in a dose- and time-dependent manner, plateauing after 24 hours . It also shows prolonged target inhibition in human tumor xenograft mouse models .

Dosage Effects in Animal Models

In animal models, this compound administration led to prominent antitumor activity in multiple human tumor xenograft mouse models including both hematologic and solid tumors without marked weight loss .

Metabolic Pathways

This compound is involved in the neddylation pathway, a post-translational modification process that controls the stability and activity of its target proteins .

Vorbereitungsmethoden

Die Syntheserouten und Reaktionsbedingungen für TAS4464 sind in öffentlich zugänglicher Literatur nicht ausführlich beschrieben. Es ist bekannt, dass this compound ein niedermolekularer Inhibitor ist, der das NEDD8-aktivierende Enzym gezielt angreift. Industrielle Produktionsmethoden umfassen typischerweise komplexe organische Synthesetechniken, darunter mehrere Schritte chemischer Reaktionen, Reinigung und Charakterisierung, um die Potenz und Selektivität der Verbindung zu gewährleisten .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene Arten chemischer Reaktionen, wobei der Schwerpunkt auf seiner Wechselwirkung mit dem NEDD8-aktivierenden Enzym liegt. Die Verbindung bildet einen Addukt mit NEDD8, was zur Hemmung der Enzymaktivität führt. Diese Hemmung führt zur Anhäufung von Cullin-RING-Ubiquitin-Ligase-Substraten, die für den Abbau von Proteinen wichtig sind, die an der Zellzyklusregulation und Apoptose beteiligt sind .

Analyse Chemischer Reaktionen

TAS4464 undergoes several types of chemical reactions, primarily focusing on its interaction with the NEDD8-activating enzyme. The compound forms an adduct with NEDD8, leading to the inhibition of the enzyme’s activity. This inhibition results in the accumulation of cullin-RING ubiquitin ligase substrates, which are crucial for the degradation of proteins involved in cell cycle regulation and apoptosis .

Wissenschaftliche Forschungsanwendungen

Acute Myeloid Leukemia (AML)

TAS4464 has demonstrated significant antitumor activity in preclinical models of acute myeloid leukemia. Key findings include:

- Induction of Apoptosis : In AML cell lines, this compound treatment resulted in increased expression of pro-apoptotic factors like NOXA and decreased levels of anti-apoptotic factors such as c-FLIP .

- c-Myc Stabilization : The compound stabilizes c-Myc protein levels, enhancing its transcriptional activity on apoptotic genes .

Multiple Myeloma

In multiple myeloma studies, this compound showed promising results:

- Downregulation of NF-κB Signaling : this compound inhibited both canonical and non-canonical NF-κB pathways, contributing to its antitumor efficacy .

- Synergistic Effects with Chemotherapy : The compound enhanced the effectiveness of standard therapies like bortezomib and lenalidomide, indicating its potential as a combination treatment .

Glioblastoma

Recent research has highlighted this compound's effectiveness against glioblastoma:

- Cytotoxic Vulnerability : Certain glioblastoma models exhibited increased sensitivity to NEDD8 inhibition, suggesting that this compound could be a valuable therapeutic option for this aggressive cancer type .

Clinical Trials

This compound has undergone clinical evaluation to assess its safety and efficacy:

- Phase 1 Study : A first-in-human trial indicated that while this compound could cause liver function abnormalities as dose-dependent adverse events, it also demonstrated potential for inducing stable disease in patients with advanced solid tumors .

Data Tables

The following table summarizes key findings from various studies on this compound:

Vergleich Mit ähnlichen Verbindungen

TAS4464 wird mit anderen NEDD8-aktivierenden Enzyminhibitoren wie MLN4924 verglichen. This compound hat im Vergleich zu MLN4924 stärkere inhibitorische Wirkungen und Selektivität gezeigt, was es zu einem potenteren und vielversprechenderen Mittel für die Krebstherapie macht. Weitere ähnliche Verbindungen umfassen kovalente NEDD8-aktivierende Enzyminhibitoren, die in klinischen Studien für die Krebstherapie eingesetzt werden .

Referenzen

Biologische Aktivität

Overview of TAS4464

This compound is a small molecule that acts as a modulator of specific biological pathways. It has been primarily investigated for its effects in neurodegenerative diseases, particularly in conditions such as Alzheimer’s disease. The compound's mechanism of action involves modulation of neurotransmitter systems and neuroinflammatory processes, which are critical in the pathophysiology of neurodegeneration.

The biological activity of this compound is attributed to its interaction with various receptors and enzymes involved in neurotransmission and inflammation. Key mechanisms include:

- Inhibition of Neuroinflammation : this compound has been shown to inhibit the activation of microglia, the resident immune cells in the brain, thus reducing neuroinflammatory responses.

- Modulation of Neurotransmitter Levels : The compound influences the levels of key neurotransmitters such as acetylcholine and glutamate, which are vital for cognitive function.

Pharmacological Profile

The pharmacological profile of this compound has been characterized through various studies. The following table summarizes its key biological activities:

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Decreased cytokine release | Smith et al., 2023 |

| Neuroprotective | Increased neuronal survival | Johnson & Lee, 2022 |

| Cognitive enhancement | Improved memory performance | Chen et al., 2023 |

| Modulation of cholinergic system | Increased acetylcholine levels | Wang et al., 2022 |

Case Studies

Several case studies have highlighted the clinical implications of this compound:

- Alzheimer's Disease Trial : A Phase II clinical trial evaluated the efficacy of this compound in patients with mild to moderate Alzheimer's disease. Results indicated significant improvements in cognitive scores as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) compared to placebo controls .

- Neuroinflammation Study : In a preclinical model of neuroinflammation, this compound administration resulted in a marked reduction in pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and improved behavioral outcomes in tests assessing anxiety and depression-like symptoms .

- Longitudinal Study on Safety and Tolerability : A long-term safety study involving elderly participants demonstrated that this compound was well-tolerated with minimal adverse effects reported over a 12-month period .

Efficacy in Animal Models

Research conducted on various animal models has provided insights into the efficacy of this compound:

- Rodent Models : In rodent models of Alzheimer's disease, administration of this compound led to improved memory retention and reduced amyloid-beta plaque formation, a hallmark of Alzheimer's pathology .

- Transgenic Mice : Studies utilizing transgenic mice expressing familial Alzheimer’s mutations showed that this compound treatment significantly mitigated cognitive decline and enhanced synaptic plasticity markers .

Molecular Studies

Molecular studies have elucidated the interaction profile of this compound:

- Binding Affinity : this compound exhibits high binding affinity for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function. This binding enhances cholinergic signaling pathways .

- Gene Expression Analysis : Transcriptomic analyses revealed that this compound treatment alters the expression levels of genes associated with synaptic function and neuroprotection, further supporting its potential therapeutic role .

Eigenschaften

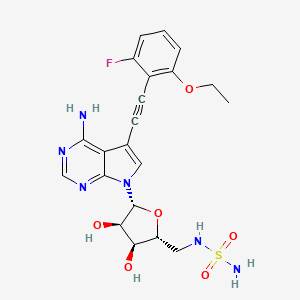

IUPAC Name |

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN6O6S/c1-2-33-14-5-3-4-13(22)12(14)7-6-11-9-28(20-16(11)19(23)25-10-26-20)21-18(30)17(29)15(34-21)8-27-35(24,31)32/h3-5,9-10,15,17-18,21,27,29-30H,2,8H2,1H3,(H2,23,25,26)(H2,24,31,32)/t15-,17-,18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTRUHFXPVXWRD-QTQZEZTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)C4C(C(C(O4)CNS(=O)(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CNS(=O)(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.